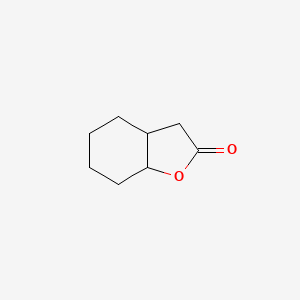

2(3H)-Benzofuranone, hexahydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2(3H)-Benzofuranone, hexahydro- is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2(3H)-Benzofuranone, hexahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzofuranone, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzofuranone, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 2(3H)-Benzofuranone, hexahydro- undergoes oxidation under controlled conditions. For example:

-

Strong Oxidizing Agents :

Oxidation primarily targets the carbonyl group, leading to ring-opening or functionalization of adjacent carbons .

Reduction Reactions

The ketone moiety is susceptible to reduction, producing secondary alcohols:

-

Catalytic Hydrogenation :

Reduction preserves the bicyclic framework while converting the ketone to a hydroxyl group .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes regioselective substitution:

-

Halogenation :

Electrophiles attack meta to the oxygen atom due to electron-withdrawing effects of the furan ring .

Nucleophilic Addition to the Carbonyl Group

The ketone participates in nucleophilic reactions:

-

Grignard Reagents :

These reactions proceed via enolate intermediates, enabling C–C bond formation .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor in complex syntheses:

-

Acid-Catalyzed Cyclization :

For example, trifluoroacetic acid (TFA) promotes cyclization of intermediates into substituted benzofurans .

-

Ring-Opening with Amines :

Base-Catalyzed Condensations

The ketone participates in aldol and Claisen condensations:

-

Aldol Condensation :

Functionalization via Triflate Intermediates

Derivatization enables cross-coupling reactions:

-

Triflation :

Triflates act as leaving groups, enabling Pd-catalyzed couplings to form 2-aryl or 2-alkynyl benzofurans .

Photochemical Reactions

Limited data suggest sensitivity to UV light, leading to:

-

Ring Isomerization :

Critical Research Findings

Eigenschaften

CAS-Nummer |

6051-03-2 |

|---|---|

Molekularformel |

C8H12O2 |

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |

InChI-Schlüssel |

AQKZNTBBGPQPBG-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CC(=O)O2 |

Kanonische SMILES |

C1CCC2C(C1)CC(=O)O2 |

Key on ui other cas no. |

27345-71-7 6051-03-2 24871-12-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.